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molecular formula C19H20N4 B018794 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole CAS No. 152628-02-9

2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole

Cat. No. B018794
M. Wt: 304.4 g/mol
InChI Key: ILXRSCZVHSZGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501448B2

Procedure details

1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl (BIM) (4 g), Aliquat® 175 (1.36 ml), K2CO3 (8.19 g), and toluene (50 ml) were added to a 250 ml round bottom flask equipped with a magnetic stirring bar and reflux condenser. The mixture was heated to reflux (about 85-90° C.) until a clear brown organic solution was obtained. 4′bromomethyl-biphenyl-2-carboxylic acid (BMBP) methyl ester (4.5 g) in toluene (24 ml) was added to the clear brown organic solution to form a reaction mixture. The reaction mixture was stirred for about 6 hrs then cooled by ice bath and filtered forming a cooled reaction mixture. The cooled reaction mixture was then extracted twice with water (20 ml), dried over MgSO4, and evaporated forming telmisartan methyl ester (5.02 g), which is about a 69% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[C:11]1[CH:22]=[C:21]([CH3:23])[C:14]2[N:15]=[C:16]([CH2:18][CH2:19][CH3:20])[NH:17][C:13]=2[CH:12]=1.[C:24]([O-])([O-])=O.[K+].[K+].Br[CH2:31][C:32]1[CH:37]=[CH:36][C:35]([C:38]2[C:39]([C:44]([OH:46])=[O:45])=[CH:40][CH:41]=[CH:42][CH:43]=2)=[CH:34][CH:33]=1>[Cl-].C[N+](CCCC)(CCCC)CCCC.C1(C)C=CC=CC=1>[CH3:20][CH2:19][CH2:18][C:16]1[N:17]([CH2:31][C:32]2[CH:37]=[CH:36][C:35]([C:38]3[C:39]([C:44]([O:46][CH3:24])=[O:45])=[CH:40][CH:41]=[CH:42][CH:43]=3)=[CH:34][CH:33]=2)[C:13]2[C:14](=[C:21]([CH3:23])[CH:22]=[C:11]([C:3]3[N:2]([CH3:1])[C:6]4[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=4)[N:4]=3)[CH:12]=2)[N:15]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2)C2=CC1=C(N=C(N1)CCC)C(=C2)C
Name
Quantity
8.19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.36 mL
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
then cooled by ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
forming
CUSTOM
Type
CUSTOM
Details
a cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C5=NC6=CC=CC=C6N5C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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